pH-Dependent Taste Modification: Miraculin vs. Neoculin
Miraculin is tasteless at pH 7, becoming sweet only under acidic conditions. Neoculin (curculin) exhibits a different pH profile: it is slightly sweet at pH 7 and very sweet at lower pH [1]. This distinction is critical for applications requiring a neutral-tasting ingredient that activates sweetness only upon acidification.
| Evidence Dimension | Sweetness at pH 7 (neutral) |
|---|---|
| Target Compound Data | Not sweet (tasteless) |
| Comparator Or Baseline | Neoculin: Slightly sweet at pH 7; very sweet at lower pH |
| Quantified Difference | Qualitative difference: Miraculin is tasteless at neutral pH; Neoculin has inherent sweetness at neutral pH |
| Conditions | Sensory evaluation; pH 7 (neutral) vs. acidic pH |
Why This Matters
For formulations where a tasteless additive is required that only imparts sweetness upon acid contact (e.g., sour fruit products, acidic beverages), miraculin is uniquely suited compared to neoculin, which would contribute unintended baseline sweetness.
- [1] Ohkubo T, Tamiya M, Abe K, Ishiguro M. Structural Basis of pH Dependence of Neoculin, a Sweet Taste-Modifying Protein. PLoS ONE. 2015;10(5):e0126921. View Source
